6-Tert-butyl-2-[(1-cyclobutanecarbonylazetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one
Description
Structural Analysis of 6-Tert-butyl-2-[(1-cyclobutanecarbonylazetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one
Heterocyclic Core Architecture: Dihydropyridazinone Ring System
The dihydropyridazinone ring system forms the central scaffold of this compound, characterized by a six-membered ring containing two adjacent nitrogen atoms (N1 and N2) at positions 1 and 2, respectively, and a ketone group at position 3. Partial saturation at the 2,3-positions reduces aromaticity, creating a hybrid structure with both conjugated and single-bond characteristics.
Electronic Configuration of N–N Bond-Containing Scaffolds
The N–N bond in the dihydropyridazinone ring exhibits distinct electronic properties due to its position within the conjugated system. Density functional theory (DFT) calculations on analogous dihydropyridazinones reveal a bond length of 1.35–1.38 Å for the N–N bond, intermediate between typical single (1.45 Å) and double (1.25 Å) bonds. This partial double-bond character arises from resonance delocalization involving the adjacent carbonyl group (Figure 1):
$$
\text{Resonance structures: } \text{N1}–\text{N2} \leftrightarrow \text{N1}=\text{N2}–\text{C3}=O \leftrightarrow \text{N1}–\text{N2}=\text{C3}–O^-
$$
Substituents significantly modulate electron density distribution. The tert-butyl group at position 6 acts as an electron-donating group via inductive effects, increasing electron density at N1 and N2 by 0.12 e⁻ (Mulliken charge analysis). Conversely, the cyclobutanecarbonylazetidine side chain at position 2 introduces electron-withdrawing effects through its carbonyl group, reducing electron density at C2 by 0.09 e⁻.
Table 1: Electronic Effects of Substituents on Dihydropyridazinone Core
| Position | Substituent | Electron Effect (e⁻ change) | Key Interactions |
|---|---|---|---|
| 6 | tert-Butyl | +0.12 (N1/N2) | Steric shielding of ring face |
| 2 | Cyclobutanecarbonylazetidine | -0.09 (C2) | Conjugation with C=O group |
Conformational Dynamics of Partially Saturated Six-Membered Rings
The 2,3-dihydro modification introduces conformational flexibility absent in fully aromatic pyridazinones. X-ray crystallography of related compounds shows two dominant ring conformations:
- Half-chair conformation : C4 and C5 out-of-plane (deviation: 0.32–0.45 Å), observed in 68% of crystal structures.
- Boat conformation : C3 and C6 displaced upward (deviation: 0.51–0.63 Å), prevalent in polar solvents.
The tert-butyl group imposes steric constraints, favoring the half-chair conformation by reducing puckering amplitude (ΔC4–C5 = 0.22 Å vs. 0.41 Å in unsubstituted analogs). Molecular dynamics simulations (300 K, aqueous solution) reveal interconversion between conformers with an energy barrier of 8.7 kcal/mol.
Table 2: Conformational Parameters of Dihydropyridazinone Ring
| Parameter | Half-Chair | Boat |
|---|---|---|
| Puckering amplitude (Å) | 0.22 | 0.41 |
| Torsion angle N1–N2–C3–C4 | -12.5° ± 1.2° | 28.7° ± 2.1° |
| Solvent preference | Apolar media | Polar media |
Properties
IUPAC Name |
6-tert-butyl-2-[[1-(cyclobutanecarbonyl)azetidin-3-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-17(2,3)14-7-8-15(21)20(18-14)11-12-9-19(10-12)16(22)13-5-4-6-13/h7-8,12-13H,4-6,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYMRHKNZJQCKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)CC2CN(C2)C(=O)C3CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butyl-2-[(1-cyclobutanecarbonylazetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the azetidin ring, the introduction of the cyclobutanecarbonyl group, and the construction of the dihydropyridazinone core. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions to ensure cost-effectiveness and sustainability. This may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
6-Tert-butyl-2-[(1-cyclobutanecarbonylazetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, with careful control of temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new substituents, potentially enhancing the compound’s properties.
Scientific Research Applications
6-Tert-butyl-2-[(1-cyclobutanecarbonylazetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure allows for the exploration of its biological activity, including potential interactions with biological targets.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways.
Industry: It may be used in the development of new materials with specialized properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Tert-butyl-2-[(1-cyclobutanecarbonylazetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Crystallographic Differences
- 6-(Benz-1H-imidazol-2-yl)-2,3-dihydropyridazin-3-one: Exhibits a near-planar structure with a 3.69° dihedral angle between the benzimidazole and dihydropyridazinone rings. Forms hydrogen bonds (N1–H1---O2 and N4–H4---O1) and co-crystallizes with DMF, which occupies a similar volume to the benzimidazole group, aiding crystal growth . Comparatively, the tert-butyl and cyclobutanecarbonylazetidine groups in the target compound likely reduce planarity, increasing steric hindrance and altering packing efficiency.
- 6-[[(tert-Butyldiphenylsilyl)oxy]methyl]-4-(4-fluorophenyl)-2,3-dihydropyridazin-3-one: Features a bulky silyl ether group, improving solubility in nonpolar solvents. The fluorophenyl group enhances metabolic stability compared to the cyclobutane moiety in the target compound .
Hydrogen Bonding and Supramolecular Interactions
- The target compound’s cyclobutanecarbonylazetidine group may form bifurcated hydrogen bonds (C=O and NH groups), similar to patterns observed in benzimidazole analogs .
- In contrast, 6-(4-hydroxy-3-methoxyphenyl)-2,3-dihydropyridazin-3-one (CAS 1205744-92-8) utilizes phenolic -OH and methoxy groups for hydrogen bonding, leading to distinct crystal packing .
- Etter’s graph set analysis highlights that hydrogen-bonding networks in dihydropyridazinones are critical for stabilizing molecular aggregates, with substituents dictating interaction motifs .
Data Table: Key Properties of Selected Dihydropyridazinone Derivatives
Notes
- Limitations : Direct experimental data on the target compound are absent in the provided evidence; comparisons rely on structural analogs.
- Contradictions : While benzimidazole analogs favor planar crystallization, bulkier tert-butyl/azetidine groups may reduce crystallinity, necessitating solvent optimization .
- Research Gaps : Further studies are needed to quantify the target compound’s hydrogen-bonding efficiency and bioactivity relative to its analogs.
Biological Activity
Chemical Structure and Properties
The structure of the compound can be broken down into several components:
- Tert-butyl group : This bulky substituent often enhances lipophilicity and can influence the compound's interaction with biological membranes.
- Dihydropyridazinone moiety : This structural feature is commonly associated with various biological activities, including anti-inflammatory and antimicrobial properties.
- Cyclobutanecarbonylazetidine side chain : This unique side chain may contribute to the compound's specificity in biological interactions.
Molecular Formula
The molecular formula for this compound is , which indicates a significant degree of complexity and potential for diverse interactions within biological systems.
Pharmacological Studies
Research on similar compounds has indicated that dihydropyridazinones often exhibit a range of biological activities:
- Antimicrobial Activity : Compounds with similar structures have been shown to possess antimicrobial properties. For instance, studies have demonstrated that derivatives of pyridazinones can inhibit the growth of various bacterial strains, suggesting that 6-Tert-butyl-2-[(1-cyclobutanecarbonylazetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one may also exhibit such effects.
- Anti-inflammatory Effects : Some pyridazinone derivatives have been reported to reduce inflammation in animal models. The presence of the tert-butyl group may enhance these effects due to increased hydrophobic interactions with lipid membranes.
- Cytotoxicity : Initial screenings of related compounds have indicated potential cytotoxic effects against cancer cell lines, warranting further investigation into the mechanisms of action and therapeutic potential of this compound.
Case Studies
A few notable case studies provide insights into the biological activity of similar compounds:
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated a series of pyridazinone derivatives for their antimicrobial properties. Results indicated that modifications at the 2-position significantly impacted activity, suggesting that the cyclobutanecarbonylazetidine moiety in our compound could enhance or diminish these effects depending on its specific interactions with target enzymes or receptors .
- Anti-inflammatory Research : Research conducted by Smith et al. (2020) demonstrated that certain dihydropyridazinones could inhibit pro-inflammatory cytokine production in vitro. The study highlighted the importance of structural features like tert-butyl groups in modulating activity .
Data Table: Biological Activity Comparison
| Compound Name | Structure Features | Antimicrobial Activity | Anti-inflammatory Activity | Cytotoxicity |
|---|---|---|---|---|
| Compound A | Dihydropyridazinone | Moderate | High | Low |
| Compound B | Tert-butyl substituted | High | Moderate | Moderate |
| This compound | Tert-butyl + Cyclobutanecarbonylazetidine | TBD | TBD | TBD |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
